molecular formula C23H19N3O5S B2974148 ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate CAS No. 1448031-46-6

ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate

Cat. No.: B2974148
CAS No.: 1448031-46-6
M. Wt: 449.48
InChI Key: JVXZQQUFMOCTPW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol, using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s biological activity, particularly its potential as an enzyme inhibitor, makes it valuable in biochemical research. It can be used to study enzyme mechanisms and to develop new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its thienopyrimidine core is known to exhibit anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate: This compound itself.

    Ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamido)benzoate: A similar compound with a quinazoline core instead of a thienopyrimidine core.

    Ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrobenzothiazol-3(4H)-yl)phenyl)acetamido)benzoate: A related compound with a benzothiazole core.

Uniqueness

This compound is unique due to its thienopyrimidine core, which imparts distinct biological activities compared to similar compounds with different heterocyclic cores. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)phenyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-31-22(29)15-5-7-16(8-6-15)24-19(27)13-14-3-9-17(10-4-14)26-21(28)20-18(11-12-32-20)25-23(26)30/h3-12H,2,13H2,1H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZQQUFMOCTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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